molecular formula C17H17N3O B100561 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea CAS No. 17014-34-5

1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea

Cat. No. B100561
CAS RN: 17014-34-5
M. Wt: 279.34 g/mol
InChI Key: GHYASIZGQZSKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea is a chemical compound that belongs to the class of urea derivatives. It has shown potential in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacterial and fungal cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as cancer cells. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea in lab experiments is its unique properties, which make it a promising candidate for various scientific research applications. However, one limitation is that it can be difficult to synthesize and purify, which may make it less accessible for some researchers.

Future Directions

There are several future directions for research on 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea. One potential area of research is its potential as a cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Another area of research is its potential as an antibacterial and antifungal agent, which could have important implications for the development of new antibiotics. Additionally, further research could be done to better understand the mechanism of action of 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea involves the reaction of 4-phenylbut-3-en-2-one with phenyl isocyanate in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified through recrystallization.

Scientific Research Applications

1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea has been studied extensively for its potential use in various scientific research applications. It has shown promising results in the field of medicinal chemistry, where it has been tested for its antibacterial and antifungal properties. It has also been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

17014-34-5

Product Name

1-Phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-phenyl-3-(4-phenylbut-3-en-2-ylideneamino)urea

InChI

InChI=1S/C17H17N3O/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-13H,1H3,(H2,18,20,21)

InChI Key

GHYASIZGQZSKIH-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)NC1=CC=CC=C1)C=CC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)NC1=CC=CC=C1)C=CC2=CC=CC=C2

synonyms

4-Phenyl-3-buten-2-one 4-phenyl semicarbazone

Origin of Product

United States

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